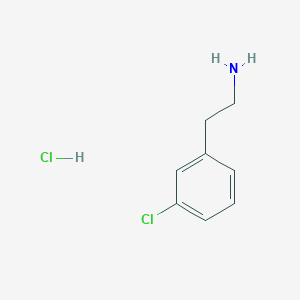

2-(3-Chloro-phenyl)-ethylamine hydrochloride

Overview

Description

This would involve providing a brief overview of the compound, including its molecular formula, molar mass, and structural formula. It may also include information on its appearance and state at room temperature.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications

Antidepressant Activity

One research study focused on the synthesis and evaluation of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, highlighting their potential antidepressant activity. These derivatives were tested in rodent models for their ability to inhibit neurotransmitter uptake and displayed promising results as potential antidepressants. Venlafaxine, a compound related to 2-(3-Chloro-phenyl)-ethylamine hydrochloride, is currently undergoing clinical evaluation for its antidepressant properties (Yardley et al., 1990).

σ1 Ligand Discovery

Another study presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride. This research aimed to discover potent and selective σ1 ligands, which are of interest for their therapeutic potential in neurodegenerative diseases and psychiatric disorders. The study identified several compounds with high σ1 affinity, suggesting their utility in further pharmacological applications (Nakazato et al., 1999).

Dopamine Receptor Ligands

Research into 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives explored their use as dopamine (DA) receptor ligands. The study synthesized and evaluated the affinity of these compounds for DA receptors, aiming to discover new therapeutics for disorders related to dopaminergic dysfunction. This research contributes to understanding the pharmacophore for DA receptor interaction and offers insights into the design of novel DA receptor ligands (Claudi et al., 1992).

Orthometalation Chemistry

In the field of organometallic chemistry, one study discussed the orthopalladation of primary benzylamines and (2-Phenylethyl)amine, highlighting the chemical versatility of these compounds in forming orthometalated complexes. This research provides valuable knowledge for the development of catalysis and synthetic methodologies, demonstrating the utility of 2-(3-Chloro-phenyl)-ethylamine hydrochloride and its derivatives in creating complex organometallic structures (Vicente et al., 1997).

Impurity Profile and Drug Development

Another study focused on the impurity profile of Venlafaxine hydrochloride, a phenyl ethylamine derivative used for treating depression. This research is crucial for the pharmaceutical development process, ensuring the safety and efficacy of drug substances by identifying and characterizing potential impurities (Saravanan et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.

Future Directions

This would involve discussing potential future research directions, such as studying the compound’s potential uses, improving its synthesis, or studying its mechanism of action in more detail.

properties

IUPAC Name |

2-(3-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLICPBNLTAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-phenyl)-ethylamine hydrochloride | |

CAS RN |

89042-13-7 | |

| Record name | Benzeneethanamine, 3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89042-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

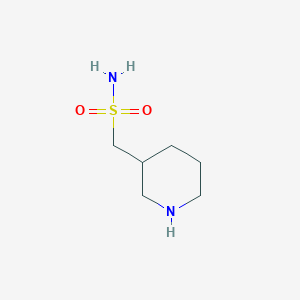

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)

![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)

![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)

![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)